Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate
Description
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a benzoate ester featuring a bromine atom at the meta position and a pyrrolidin-1-yl group at the para position on the aromatic ring. Its molecular formula is C₁₂H₁₄BrNO₂, with a molar mass of 284.15 g/mol. The pyrrolidine substituent introduces steric bulk and basicity, while the bromine atom provides a site for further functionalization.
Properties
CAS No. |
1131594-16-5 |
|---|---|
Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 3-bromo-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
ULPJSJRZHVIRJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-4-nitrobenzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-nitrobenzoate.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder and hydrochloric acid, yielding methyl 3-bromo-4-aminobenzoate.
Substitution: The amine group is then reacted with pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate.
Industrial Production Methods: Industrial production methods would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom at the 3-position of the aromatic ring undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing diverse functional groups.
Mechanism and Conditions :
-
The reaction typically proceeds via an S<sub>N</sub>Ar (Nucleophilic Aromatic Substitution) mechanism due to electron-donating effects from the pyrrolidine ring, which activates the aromatic system.
-
Common nucleophiles include amines, alkoxides, and thiols. Reactions are conducted in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).
Example Reaction :
Applications :
-
Used to synthesize analogs for structure-activity relationship (SAR) studies in drug discovery.
Ester Hydrolysis
The methyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization.
Conditions :
-
Acidic Hydrolysis : Performed with HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous ethanol (reflux, 6–12 hours).
-
Basic Hydrolysis : Uses NaOH or KOH in aqueous THF (room temperature to 60°C, 2–4 hours).
Example Reaction :
Applications :
-
The carboxylic acid product serves as a precursor for amide bond formation or metal-catalyzed cross-coupling reactions.
Reduction of the Carbonyl Group
The ester’s carbonyl group can be reduced to a primary alcohol using strong reducing agents.
Conditions :
-
Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Conducted in anhydrous THF or diethyl ether at 0–25°C.
-
Selectivity : The pyrrolidine ring remains intact under these conditions.
Example Reaction :
Applications :
-
The alcohol product is a key intermediate for synthesizing ethers or esters with modified biological activity.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Common Reactions :
| Reaction Type | Catalyst/Reagents | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Boronic Acid | Biaryl Derivatives |
| Buchwald-Hartwig Amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Aromatic Amines |
Example (Suzuki Coupling) :
Applications :
-
Widely used to generate libraries of compounds for high-throughput screening in medicinal chemistry.
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety can undergo further modifications, such as alkylation or oxidation.
Reactions :
Scientific Research Applications
Pharmaceutical Development
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate has been investigated for its pharmacological properties. Compounds with similar structures have shown promise as:
- Antimicrobial Agents : Research indicates that compounds with a pyrrolidine moiety can exhibit activity against various pathogens, including fungi and bacteria. For instance, derivatives of this compound may be explored for their efficacy against resistant strains of bacteria or fungi.
- Enzyme Inhibitors : The compound's structural characteristics suggest potential interactions with enzymes, making it a candidate for developing inhibitors that could be used in treating diseases such as cancer or metabolic disorders.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups. This reactivity is crucial for:
- Creating Analogues : Researchers can modify the compound to create analogues that may possess enhanced biological activity or reduced toxicity .
- Developing New Therapeutics : By utilizing this compound as a starting material, chemists can synthesize novel therapeutic agents targeting specific biological pathways .
The biological activities associated with this compound have been the subject of several studies:
- Interaction Studies : Understanding how this compound interacts with biological systems is essential for elucidating its mechanism of action. Studies typically involve assessing binding affinities to receptors or enzymes, which can inform potential therapeutic applications .
- Case Studies : Various case studies have documented the synthesis and evaluation of derivatives of this compound, highlighting its potential in treating conditions like inflammation and infections. For example, related compounds have demonstrated anti-inflammatory properties, suggesting that this compound could also exhibit similar effects .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action for methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate would depend on its specific application. In drug development, it might interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its structural properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
Table 1: Substituent Comparison
| Compound Name | Substituents (Position) | Ester Group | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate | Br (3), pyrrolidin-1-yl (4) | Methyl | Bromine, tertiary amine | 284.15 |
| Methyl 3-bromo-4-(trifluoromethyl)benzoate | Br (3), CF₃ (4) | Methyl | Bromine, trifluoromethyl | 283.04 |
| Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate | Pyridazin-3-yl, phenethylamino (4) | Ethyl | Pyridazine, secondary amine | ~350 (estimated) |
| Methyl 3-bromo-4-((3-Methylpiperazin-1-yl)methyl)benzoate | Br (3), (3-Me-piperazin-1-yl)methyl (4) | Methyl | Bromine, piperazine, methylene linker | 327.22 |
Key Observations :
- Electronic Effects : The pyrrolidin-1-yl group in the target compound is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl group in Methyl 3-bromo-4-(trifluoromethyl)benzoate is strongly electron-withdrawing, deactivating the ring .
- Steric Effects : The piperazine derivative () includes a methylene spacer, reducing steric hindrance compared to the directly attached pyrrolidine in the target compound .
Physicochemical Properties
Table 2: Property Comparison
| Compound Name | Melting Point (°C) | Solubility Trends | LogP (Estimated) |
|---|---|---|---|
| This compound | Not reported | Moderate polar solubility (amine) | ~2.5 |
| Methyl 3-bromo-4-(trifluoromethyl)benzoate | Not reported | Low water solubility (CF₃ hydrophobic) | ~3.0 |
| Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate | Not reported | Enhanced solubility (polar pyridazine) | ~1.8 |
| Methyl 3-bromo-4-((3-Me-piperazin-1-yl)methyl)benzoate | Not reported | Higher solubility (piperazine basicity) | ~1.2 |
Key Observations :
- The pyrrolidine and piperazine derivatives exhibit improved solubility in polar solvents due to their basic nitrogen atoms, whereas the trifluoromethyl analogue is more lipophilic .
Biological Activity
Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by:
- Bromine atom : A halogen that can enhance biological activity through various mechanisms.
- Pyrrolidinyl group : A nitrogen-containing heterocycle that may facilitate interactions with biological targets.
The molecular formula is CHBrNO, with a molecular weight of approximately 298.18 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realm of pharmacology. Compounds with similar structures have been studied for their potential as enzyme inhibitors and therapeutic agents against various diseases, including cancer and bacterial infections.
Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy. A study on pyrrolidine derivatives demonstrated that compounds with bromine substitutions exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, the Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be less than 125 µg/mL, indicating promising antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <125 |
| Escherichia coli | <125 |
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
Anticancer Potential
The anticancer potential of this compound has also been explored. Similar compounds have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, studies have indicated that derivatives of pyrrolidine can inhibit the growth of cancer cells at low concentrations, suggesting that this compound may have similar effects.
The mechanism of action for this compound involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the pyrrolidinyl group may enhance binding affinity to biological receptors or enzymes. This dual functionality allows the compound to influence various biochemical pathways, making it a candidate for further drug development .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insight into the potential applications of this compound:
- Antibacterial Studies : A comparative analysis of pyrrolidine derivatives showed that those with halogen substitutions had enhanced antibacterial properties. Compounds were tested against multiple bacterial strains, revealing significant inhibition at varying concentrations .
- Anticancer Research : Research on similar benzoate derivatives indicated that they could induce apoptosis in cancer cells through up-regulation of specific proteins involved in cell cycle regulation . This suggests that this compound may also exhibit such effects.
Q & A
Q. What are the common synthetic routes for Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate, and what are the critical reaction parameters?
Synthesis typically involves multi-step reactions:
- Esterification : Condensation of 3-bromo-4-(pyrrolidin-1-yl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester .
- Substitution Reactions : Bromination at the 3-position of methyl 4-(pyrrolidin-1-yl)benzoate using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions .
- Key Parameters : Reaction temperature (e.g., reflux at 80–100°C), stoichiometric ratios of reagents, and purification via column chromatography (e.g., using silica gel with ethyl acetate/hexane gradients) .
Q. How does the bromine substituent influence the stability and reactivity of this compound under varying experimental conditions?
- Thermal Stability : Bromine’s electron-withdrawing effect increases susceptibility to nucleophilic aromatic substitution (SNAr) but may reduce thermal stability compared to non-halogenated analogs. Decomposition is observed above 150°C .
- Light Sensitivity : Brominated aromatic compounds often require storage in amber vials to prevent photolytic degradation .
- Reactivity : The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling functionalization at the 3-position .
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns. The pyrrolidine protons resonate as a multiplet at δ 1.8–2.1 ppm, while the ester methyl group appears as a singlet at δ 3.8–4.0 ppm .
- IR Spectroscopy : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Br stretches at ~600 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₂H₁₃BrNO₂: 298.01; observed: 298.02) .
Q. How do steric and electronic effects of the pyrrolidine substituent impact nucleophilic/electrophilic reactions?
- Steric Hindrance : The bulky pyrrolidine group at the 4-position directs electrophiles (e.g., nitration) to the less hindered 5-position of the benzene ring .
- Electronic Effects : Pyrrolidine’s electron-donating nature activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack .
Advanced Research Questions
Q. How can cross-coupling reactions involving the bromine substituent be optimized for high yields and regioselectivity?
- Catalyst Selection : Use Pd₂(dba)₃ (5 mol%) with phosphine ligands (e.g., PA-Ph) to enhance catalytic activity in Suzuki-Miyaura couplings .
- Solvent Systems : Toluene or THF at 80°C improves solubility and reaction kinetics .
- Additives : Et₃N (25 mol%) neutralizes HBr byproducts, preventing catalyst poisoning .
Q. What strategies address contradictions in reported NMR data for similar brominated benzoate derivatives?
Q. How can regioselectivity challenges in synthesizing analogs with multiple reactive sites be mitigated?
Q. What methodologies resolve discrepancies between theoretical and experimental yields in large-scale syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
